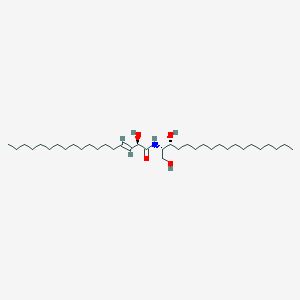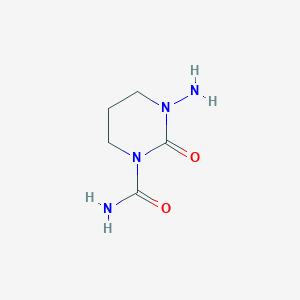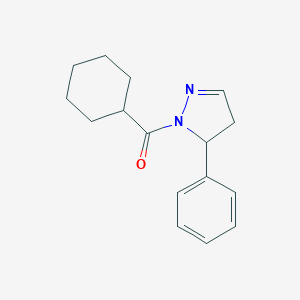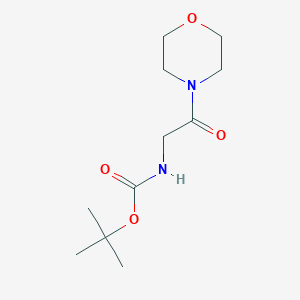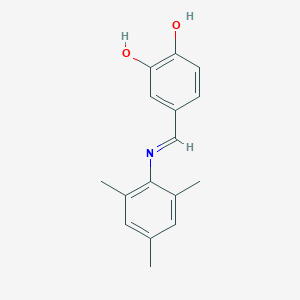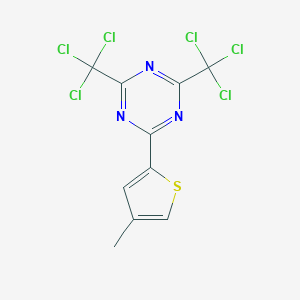
2-(4-Methylthiophen-2-yl)-4,6-bis(trichloromethyl)-1,3,5-triazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Methylthiophen-2-yl)-4,6-bis(trichloromethyl)-1,3,5-triazine, also known as MTT, is a compound that has gained significant attention in scientific research due to its unique chemical properties. MTT is a triazine-based compound that has been used in a variety of applications, including as a herbicide, insecticide, and fungicide. In recent years, MTT has also been studied for its potential use in biomedical research and drug development.
Wirkmechanismus
The mechanism of action of 2-(4-Methylthiophen-2-yl)-4,6-bis(trichloromethyl)-1,3,5-triazine is not fully understood. However, it is believed that 2-(4-Methylthiophen-2-yl)-4,6-bis(trichloromethyl)-1,3,5-triazine acts as an electron acceptor, which can lead to the formation of reactive oxygen species (ROS). ROS are known to cause oxidative stress, which can result in cell death. 2-(4-Methylthiophen-2-yl)-4,6-bis(trichloromethyl)-1,3,5-triazine has also been shown to inhibit the activity of certain enzymes, such as succinate dehydrogenase and lactate dehydrogenase.
Biochemische Und Physiologische Effekte
2-(4-Methylthiophen-2-yl)-4,6-bis(trichloromethyl)-1,3,5-triazine has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that 2-(4-Methylthiophen-2-yl)-4,6-bis(trichloromethyl)-1,3,5-triazine can induce apoptosis, inhibit cell proliferation, and alter mitochondrial function. Additionally, 2-(4-Methylthiophen-2-yl)-4,6-bis(trichloromethyl)-1,3,5-triazine has been shown to have anti-inflammatory and antioxidant properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the primary advantages of 2-(4-Methylthiophen-2-yl)-4,6-bis(trichloromethyl)-1,3,5-triazine is its ease of use as a cell viability assay. The assay is simple, cost-effective, and can be used with a variety of cell types. Additionally, 2-(4-Methylthiophen-2-yl)-4,6-bis(trichloromethyl)-1,3,5-triazine has a high degree of sensitivity, which allows for the detection of small changes in cell viability.
However, there are also limitations to the use of 2-(4-Methylthiophen-2-yl)-4,6-bis(trichloromethyl)-1,3,5-triazine. One limitation is that 2-(4-Methylthiophen-2-yl)-4,6-bis(trichloromethyl)-1,3,5-triazine is not a direct measure of cell viability, as it only measures the metabolic activity of living cells. Additionally, 2-(4-Methylthiophen-2-yl)-4,6-bis(trichloromethyl)-1,3,5-triazine can be affected by a variety of factors, including the presence of other compounds, pH, and temperature.
Zukünftige Richtungen
There are several future directions for the use of 2-(4-Methylthiophen-2-yl)-4,6-bis(trichloromethyl)-1,3,5-triazine in scientific research. One area of interest is the development of 2-(4-Methylthiophen-2-yl)-4,6-bis(trichloromethyl)-1,3,5-triazine-based assays for the detection of specific biomolecules, such as enzymes and proteins. Additionally, 2-(4-Methylthiophen-2-yl)-4,6-bis(trichloromethyl)-1,3,5-triazine has been studied for its potential use in cancer therapy, as it has been shown to induce apoptosis in cancer cells. Further research is needed to fully understand the mechanism of action of 2-(4-Methylthiophen-2-yl)-4,6-bis(trichloromethyl)-1,3,5-triazine and its potential applications in biomedical research and drug development.
Conclusion
2-(4-Methylthiophen-2-yl)-4,6-bis(trichloromethyl)-1,3,5-triazine is a triazine-based compound that has gained significant attention in scientific research due to its unique chemical properties. 2-(4-Methylthiophen-2-yl)-4,6-bis(trichloromethyl)-1,3,5-triazine has been studied for its potential use in biomedical research and drug development, primarily as a cell viability assay. 2-(4-Methylthiophen-2-yl)-4,6-bis(trichloromethyl)-1,3,5-triazine has a variety of biochemical and physiological effects, and there are several future directions for its use in scientific research. While there are limitations to the use of 2-(4-Methylthiophen-2-yl)-4,6-bis(trichloromethyl)-1,3,5-triazine, it remains a valuable tool for evaluating the cytotoxicity of drugs and other compounds.
Synthesemethoden
2-(4-Methylthiophen-2-yl)-4,6-bis(trichloromethyl)-1,3,5-triazine can be synthesized through a variety of methods, including the reaction of 2-mercapto-4-methylthiazole with trichloromelamine. The resulting product is then treated with a base, such as sodium hydroxide, to form 2-(4-Methylthiophen-2-yl)-4,6-bis(trichloromethyl)-1,3,5-triazine. Other synthesis methods include the reaction of 2,4,6-trichloro-1,3,5-triazine with 4-methylthiophenol in the presence of a catalyst.
Wissenschaftliche Forschungsanwendungen
2-(4-Methylthiophen-2-yl)-4,6-bis(trichloromethyl)-1,3,5-triazine has been studied extensively for its potential use in biomedical research and drug development. One of the primary applications of 2-(4-Methylthiophen-2-yl)-4,6-bis(trichloromethyl)-1,3,5-triazine is its use as a cell viability assay. 2-(4-Methylthiophen-2-yl)-4,6-bis(trichloromethyl)-1,3,5-triazine is converted to formazan by living cells, which can be measured using a spectrophotometer. This assay is commonly used to evaluate the cytotoxicity of drugs and other compounds.
Eigenschaften
CAS-Nummer |
117482-75-4 |
|---|---|
Produktname |
2-(4-Methylthiophen-2-yl)-4,6-bis(trichloromethyl)-1,3,5-triazine |
Molekularformel |
C10H5Cl6N3S |
Molekulargewicht |
411.9 g/mol |
IUPAC-Name |
2-(4-methylthiophen-2-yl)-4,6-bis(trichloromethyl)-1,3,5-triazine |
InChI |
InChI=1S/C10H5Cl6N3S/c1-4-2-5(20-3-4)6-17-7(9(11,12)13)19-8(18-6)10(14,15)16/h2-3H,1H3 |
InChI-Schlüssel |
LMRBXDFCBMGAHC-UHFFFAOYSA-N |
SMILES |
CC1=CSC(=C1)C2=NC(=NC(=N2)C(Cl)(Cl)Cl)C(Cl)(Cl)Cl |
Kanonische SMILES |
CC1=CSC(=C1)C2=NC(=NC(=N2)C(Cl)(Cl)Cl)C(Cl)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



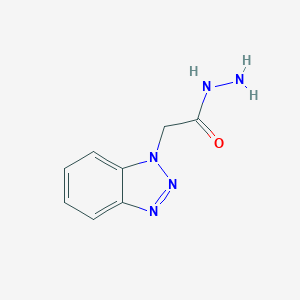
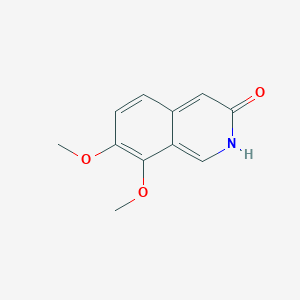
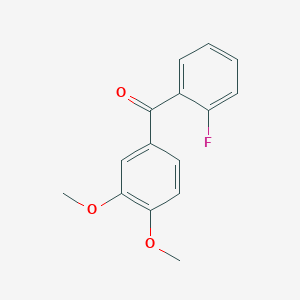
![2-(Pyrrolidin-1-yl)-1H-benzo[d]imidazole](/img/structure/B56075.png)
![3'-Amino-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B56076.png)
![4-[1,2-Dimethyl-6-(2-trimethylsilylethoxymethoxy)cyclohexyl]but-3-en-2-one](/img/structure/B56078.png)
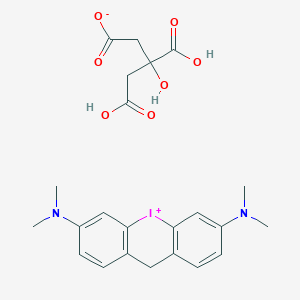
![Methyl 2-[bis(prop-2-ynyl)amino]acetate](/img/structure/B56083.png)
![2'-Methylidenespiro[1,3-dioxolane-2,6'-bicyclo[3.1.0]hexane]](/img/structure/B56089.png)
